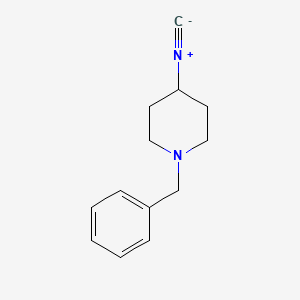

1-Benzyl-4-isocyanopiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-isocyanopiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-14-13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPAZUBEMCLWCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 4 Isocyanopiperidine and Its Precursors

Classical Approaches for Isocyanide Moiety Formation

The introduction of the isocyanide functionality is a critical step in the synthesis of 1-benzyl-4-isocyanopiperidine. Traditionally, this has been achieved through the dehydration of N-substituted formamides.

Dehydration of N-Substituted Formamides

The most prevalent method for synthesizing isocyanides involves the dehydration of the corresponding N-substituted formamides. mdpi.com This reaction is typically facilitated by a variety of dehydrating agents in the presence of a base.

The general reaction scheme is as follows:

R-NH-CHO + POCl₃ + 2 Et₃N → R-N≡C + [Et₃NH]Cl + Et₃N·PO₂Cl

This approach offers several advantages, including increased safety, minimal waste, and access to a wide range of functionalized isocyanides. nih.govsmu.ac.za

Alternative Isocyanation Procedures

Beyond the classical dehydration of formamides, other methods for introducing the isocyanide group exist. One notable alternative involves the use of triphenylphosphine (B44618) and iodine. thieme-connect.com This reagent combination, in the presence of a tertiary amine, effectively dehydrates N-substituted formamides to yield isocyanides under ambient conditions. thieme-connect.com This process is advantageous due to the use of readily available and less toxic reagents. thieme-connect.com

Synthesis of the 1-Benzyl-4-aminopiperidine Precursor

The direct precursor to this compound is 1-benzyl-4-aminopiperidine. The synthesis of this key intermediate can be accomplished through several routes.

One common method is the reductive amination of 1-benzyl-4-piperidone. mdpi.com This reaction involves treating the piperidone with an amine in the presence of a reducing agent. For the synthesis of the primary amine, this would typically involve a source of ammonia (B1221849) or a protected amine equivalent, followed by deprotection. Another approach involves the reaction of piperidine (B6355638) with benzyl (B1604629) chloride, followed by amination. ontosight.ai

A specific example of synthesizing a related compound, 1-benzyl-4-[N-(o-aminomethylphenyl)-amino]-piperidine, starts from 1-benzyl-4-piperidone and anthranilamide. prepchem.com This multi-step process involves the formation of a Schiff base followed by reduction with lithium aluminum hydride. prepchem.com

Furthermore, 1-benzyl-4-aminopiperidine can be synthesized from 1-benzyl-4-piperidone via a Strecker-type reaction followed by hydrolysis and decarboxylation, although this can be a lengthy process with variable yields. google.com

Optimized Protocols for this compound Synthesis

Researchers have focused on optimizing the synthesis of this compound to improve efficiency, yield, and scalability.

Large-Scale Preparations and Efficiency Considerations

For large-scale synthesis, efficiency is paramount. One documented procedure for obtaining this compound on a 1.0 mmol scale resulted in a 96% yield. rug.nl This highlights the potential for high-throughput synthesis of this compound. Large-scale production often necessitates careful optimization of reaction conditions, such as concentration and temperature, to maintain high yields and minimize side reactions. A study on the synthesis of a related compound, 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride, demonstrated a 70% yield on a gram scale, showcasing the feasibility of scaling up similar piperidine syntheses. prepchem.com

Green Chemistry Considerations in Synthetic Routes

Greener Synthesis of the Piperidine Precursor

The piperidine core is a fundamental structural unit, and its synthesis offers several opportunities for green innovation. Traditional methods for creating piperidine rings can involve hazardous reagents and generate significant waste. However, greener approaches are being developed.

One sustainable strategy involves the use of bio-renewable starting materials. For instance, research has demonstrated the synthesis of piperidine from bio-renewable tetrahydrofurfurylamine (B43090) through a one-pot hydrogenolysis and intramolecular amination process. rsc.org This method utilizes a Rh-ReOₓ/SiO₂ catalyst in water, a green solvent, to achieve high yields, offering a sustainable alternative to syntheses reliant on fossil fuel-based pyridine. rsc.org Other approaches have focused on using amino acids, such as aspartic acid, as a nitrogen source instead of ammonia for the synthesis of piperidone derivatives, which can be considered a greener alternative. researchgate.net Furthermore, catalyst-free and solvent-free syntheses of piperidine-containing Schiff bases have been successfully conducted, highlighting the potential for high-yield reactions under environmentally benign conditions. acgpubs.org

The benzylation step, typically to form 1-benzyl-4-piperidone, has also been a focus of green chemistry. Conventional Friedel-Crafts alkylations often use stoichiometric amounts of Lewis acids and benzyl halides, which are not environmentally ideal. beilstein-journals.org More sustainable methods employ catalytic amounts of water-tolerant catalysts like scandium(III) triflate (Sc(OTf)₃) and replace benzyl halides with more environmentally friendly benzylating agents such as benzyl alcohols. beilstein-journals.org This not only reduces waste but also avoids the formation of stoichiometric by-products.

| Approach | Traditional Method | Greener Alternative | Key Green Advantage | Reference |

| Starting Material | Pyridine (fossil-based) | Tetrahydrofurfurylamine (bio-renewable) | Use of renewable feedstocks. | rsc.org |

| Nitrogen Source | Ammonia | Aspartic Acid | Avoids use of corrosive ammonia gas. | researchgate.net |

| Benzylation Reagent | Benzyl bromide/chloride | Benzyl alcohol | Avoids halogenated compounds; water is the only by-product. | beilstein-journals.org |

| Catalyst | Stoichiometric AlCl₃ | Catalytic Sc(OTf)₃ | Reduces metal waste; catalyst is water-tolerant. | beilstein-journals.org |

| Solvent/Conditions | Organic Solvents (e.g., DMF) | Water or solvent-free | Reduces volatile organic compound (VOC) emissions. | rsc.orgacgpubs.org |

Sustainable Isocyanide Formation

The conversion of a primary amine or, more commonly, the dehydration of a formamide (B127407) precursor (N-(1-benzylpiperidin-4-yl)formamide) to the isocyanide functional group is a critical transformation. Historically, this step has relied on highly toxic and hazardous reagents such as phosgene (B1210022) and its derivatives. Green chemistry has driven the development of safer and more sustainable alternatives.

Research has systematically compared different dehydrating agents, evaluating them based on yield, cost, toxicity, and waste generation (E-factor). rsc.org Among the studied reagents, p-toluenesulfonyl chloride (p-TsCl) in the presence of a base has emerged as a superior choice for the synthesis of aliphatic isocyanides. rsc.org It is less toxic than phosgene, relatively inexpensive, and results in a significantly lower E-factor, indicating less waste generation per kilogram of product. rsc.org The work-up protocol is also simplified, further enhancing its practicality. rsc.org

Another highly efficient and greener protocol involves the use of phosphorus oxychloride (POCl₃) with triethylamine (B128534) (TEA) acting as both the base and the solvent. nih.govresearchgate.net This method is extremely rapid, often completing in under five minutes at 0 °C, and produces isocyanides in high to excellent yields with minimal waste, making it a significantly more environmentally friendly approach than previous methods. nih.govresearchgate.net The use of isocyanide-based multicomponent reactions (I-MCRs) in water has also been explored as a sustainable strategy, as water can accelerate reaction rates and simplify purification processes. acs.org

| Dehydrating Reagent | Typical Yield | E-Factor * | Key Advantages | Reference |

| Phosgene/Diphosgene | High | Very High | Effective but extremely toxic and hazardous. | rsc.org |

| Phosphorus Oxychloride (POCl₃) | High to Excellent | Moderate to High | Widely used, but generates phosphate (B84403) waste. | rsc.orgnih.gov |

| POCl₃ in Triethylamine (Solvent) | High to Excellent | Low | Rapid, minimal waste, increased safety. | nih.govresearchgate.net |

| p-Toluenesulfonyl Chloride (p-TsCl) | Up to 98% | 6.45 (lowest reported) | Low toxicity, low cost, simplified work-up. | rsc.org |

| Triphenylphosphine (PPh₃) / Iodine | Variable | High | Avoids POCl₃ but generates significant phosphine (B1218219) oxide waste. | rsc.org |

*E-Factor (Environmental Factor) = Total mass of waste / Mass of product. A lower E-factor is better.

By integrating these green considerations into the synthetic route for this compound, from the construction of the piperidine ring to the final isocyanide formation, it is possible to develop a process that is not only efficient but also aligns with the principles of sustainable chemistry.

Reactivity and Mechanistic Investigations of 1 Benzyl 4 Isocyanopiperidine

Fundamental Reactivity Modes of the Isocyanide Functional Group

The chemistry of the isocyanide functional group is primarily defined by three reactivity modes: its nucleophilic character leading to α-addition reactions, its electrophilic behavior and interactions with π-systems, and its participation in radical reactions. researchgate.netscripps.eduacs.orgresearchgate.net This versatility makes isocyanides valuable reagents in organic synthesis. researchgate.netbeilstein-journals.org

Nucleophilic Character and α-Addition Reactions

A defining feature of the isocyanide group is its ability to react with both nucleophiles and electrophiles at the same carbon atom, a process known as α-addition. acs.orgresearchgate.netpsu.edu This dual reactivity is a consequence of the electronic structure of the isocyanide, which has contributions from both a triple-bonded and a carbenic resonance form. acs.orgwikipedia.org The terminal carbon atom possesses a lone pair of electrons, rendering it nucleophilic. acs.org This nucleophilicity allows isocyanides to attack electrophilic species. acs.org

Isocyanides can act as weak nucleophiles, reacting with highly electrophilic species such as resonance-stabilized carbocations and iminium ions. researchgate.net They can also participate as nucleophiles in SN2 reactions with alkyl halides, where the intermediate nitrilium ion is hydrolyzed to form a secondary amide. researchgate.net The nucleophilic character of the isocyanide carbon is also demonstrated by its ability to form hydrogen bonds with various donors like alcohols, water, and phenols. acs.orgacs.org

The α-addition reactions are central to the utility of isocyanides in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. scripps.edupsu.edu

Electrophilic Behavior and π-System Interactions

While the lone pair on the terminal carbon confers nucleophilicity, the isocyanide group also exhibits electrophilic character. researchgate.netresearchgate.net This is attributed to the presence of low-energy π* orbitals, which can accept electron density. acs.org This electrophilicity is particularly evident when the isocyanide is coordinated to a metal center, especially those in high oxidation states, which enhances the π-acceptor ability of the isocyanide ligand. rsc.orgmdpi.com

The electrophilic nature of the isocyanide carbon allows for noncovalent interactions, termed π-hole interactions, with various electron-rich species. acs.orgresearchgate.net These interactions can occur with lone pairs on heteroatoms (π-hole···lone pair), the d-orbitals of metals (π-hole···dz2-[M]), and other π-systems (π-hole···π). rsc.orgacs.orgresearchgate.net For instance, in metal complexes, intramolecular π-holeisocyanide···πarene interactions have been observed to stabilize certain conformations. acs.org The interaction between the electrophilic isocyanide carbon and a π-system is a key feature in the Bürgi–Dunitz trajectory observed in well-known multicomponent reactions. researchgate.net

Radical Reactions Involving the Isocyanide Moiety

The isocyanide functional group readily participates in radical reactions. researchgate.netscripps.eduresearchgate.net The terminal carbon atom acts as an excellent radical acceptor, leading to the formation of an imidoyl radical intermediate. acs.orgnih.govacs.org This reactivity has been exploited in various transformations, including intramolecular cyclizations and multicomponent reactions. nih.govacs.org

The imidoyl radical formed upon the addition of a radical species to the isocyanide can undergo several subsequent reactions. nih.gov These include oxidation to a nitrilium ion, fragmentation back to the isocyanide and the radical species, or intramolecular trapping by a radical acceptor. nih.gov The stability of the intermediate isocyanide-derived radical plays a significant role in the outcome of these reactions. rsc.org For example, the reaction of isocyanides with heteroatom radicals is a promising method for constructing nitrogen-containing organic molecules. beilstein-journals.org

Mechanistic Pathways in Multicomponent Reactions (MCRs)

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from simple starting materials. researchgate.netucl.ac.uk The unique reactivity of the isocyanide functional group is central to the success of these transformations. researchgate.net

Role of the Isocyanide Carbon in Concerted and Stepwise Mechanisms

The mechanism of IMCRs, such as the Ugi and Passerini reactions, can proceed through either concerted or stepwise pathways, and the isocyanide carbon plays a pivotal role in both. nih.govacs.org In many cases, the reaction is initiated by the nucleophilic attack of the isocyanide on an electrophilic component, such as a protonated imine or a carbonyl compound. mdpi.com

There is ongoing discussion regarding the precise nature of these mechanisms. For some reactions, a concerted mechanism involving a cyclic transition state is proposed. mdpi.com In other instances, particularly in polar solvents, a stepwise mechanism is favored. acs.org In a stepwise pathway, the initial nucleophilic attack of the isocyanide leads to the formation of a distinct intermediate, which then undergoes further transformation. mdpi.comacs.org For example, in the Ugi reaction, two competitive pathways are generally considered. nih.govacs.org The exact mechanism can be influenced by factors such as the solvent and the nature of the reactants. acs.org

Intermediates in Isocyanide-Mediated Transformations (e.g., Nitrilium Ions)

A key intermediate in many isocyanide-mediated transformations, particularly in MCRs, is the nitrilium ion. researchgate.netmdpi.combohrium.com This highly reactive species is typically formed after the initial nucleophilic attack of the isocyanide on an electrophile. mdpi.comunina.it For example, in the Ugi reaction, the isocyanide attacks an iminium ion to generate a nitrilium intermediate. mdpi.com Similarly, in the Passerini reaction, the isocyanide attacks a carbonyl compound to form a nitrilium ion. mdpi.com

The resulting nitrilium ion is a potent electrophile and is readily intercepted by a nucleophile present in the reaction mixture, such as a carboxylate anion or water. mdpi.comunina.it This subsequent nucleophilic attack leads to the formation of an intermediate which then rearranges to give the final product. mdpi.com The formation and subsequent trapping of the nitrilium ion is a critical sequence in the construction of the complex scaffolds accessible through IMCRs. bohrium.com Besides nitrilium ions, imidoyl radicals also serve as key intermediates in radical-based multicomponent transformations. unina.it

Specific Reactivity Profile of the Piperidine-Fused Isocyanide

The reactivity of 1-benzyl-4-isocyanopiperidine is predominantly characterized by its participation in isocyanide-based multicomponent reactions (IMCRs). These reactions are powerful tools in organic synthesis, allowing for the rapid construction of complex molecular scaffolds from simple starting materials in a single step. nih.govfrontiersin.org The isocyanide functional group, with its divalent carbon, exhibits a unique "Jekyll and Hyde" electronic character, capable of reacting with both electrophiles and nucleophiles, which underpins its versatility in these transformations. researchgate.net

The core of its reactivity lies in the formation of a highly reactive nitrilium ion intermediate. nih.govmdpi.com In the context of the Ugi and Passerini reactions, this intermediate is generated and then trapped by a nucleophile, leading to the formation of diverse products. mdpi.comnih.gov

Multicomponent Reactions

This compound is a common building block in Ugi and Passerini reactions, which are cornerstone IMCRs. rug.nlacs.org

Ugi Reaction: This four-component reaction (Ugi-4CR) typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. mdpi.comnih.gov The reaction proceeds through the formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide to form a nitrilium ion. This intermediate is subsequently trapped by the carboxylate anion, and a Mumm rearrangement leads to the final α-acylamino carboxamide product. mdpi.commdpi.com this compound has been successfully employed in Ugi reactions to generate diverse libraries of small molecules. rug.nl For example, it can participate in a classical Ugi 4-component reaction as well as a modified Ugi-tetrazole reaction. rug.nl

Passerini Reaction: This three-component reaction (P-3CR) involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. mdpi.combroadinstitute.org The mechanism is thought to involve the activation of the carbonyl group, followed by nucleophilic attack of the isocyanide. nih.govbroadinstitute.org The use of this compound in Passerini reactions allows for the synthesis of peptidomimetic structures. mdpi.com

The following table summarizes the participation of this compound in these key multicomponent reactions:

| Reaction | Components | Key Intermediate | Product |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, this compound | Nitrilium Ion | α-Acylamino Carboxamide |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, this compound | Nitrilium Ion | α-Acyloxy Carboxamide |

Cycloaddition Reactions

Isocyanides, including this compound, can also participate in cycloaddition reactions, such as the [4+1] cycloaddition. researchgate.net In these reactions, the isocyanide acts as a one-carbon component that reacts with a four-atom component (a conjugated diene system) to form a five-membered ring. researchgate.net This reactivity further expands the synthetic utility of this compound for the construction of heterocyclic systems.

Other Reactions

Beyond the canonical Ugi and Passerini reactions, the reactivity of the piperidine-fused isocyanide can be harnessed in other transformations:

Palladium-Catalyzed Reactions: Isocyanides can undergo insertion reactions in the presence of palladium catalysts. For instance, the reaction of aryl iodides with an isocyanide and a nucleophile like piperidine (B6355638) can lead to amidines. acs.org While this specific reaction used tert-butyl isocyanide, it highlights a potential reactivity pathway for isocyanides like this compound. acs.org

Imidoylative Sonogashira/Cyclization Cascade: In a modular three-component synthesis of 4-aminoquinolines, an isocyanide is reacted with an o-bromoaniline and a terminal alkyne. acs.org This reaction proceeds via an imidoylative Sonogashira coupling followed by a cyclization cascade. acs.org Ethyl 4-isocyanopiperidine-1-carboxylate, a structurally related compound, has been used in this reaction, suggesting the applicability of this compound to create functionalized quinoline (B57606) scaffolds. acs.orgvu.nl

The diverse reactivity of this compound makes it a valuable reagent in combinatorial chemistry and diversity-oriented synthesis, enabling the efficient generation of complex and structurally diverse molecules. rug.nlfrontiersin.org

Applications of 1 Benzyl 4 Isocyanopiperidine in Multicomponent Reactions Mcrs

The Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction (U-4CR) is a highly convergent chemical reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure, specifically an α-aminoacyl amide. nih.govnih.govbeilstein-journals.org This reaction is celebrated for its efficiency and high atom economy, making it a staple in combinatorial chemistry and drug discovery. nih.gov The general mechanism involves the formation of an iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic isocyanide. The resulting nitrilium ion is trapped by the carboxylate, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final stable α-aminoacyl amide product. beilstein-journals.orgbeilstein-journals.org

When 1-benzyl-4-isocyanopiperidine is employed as the isocyanide component, the resulting Ugi product incorporates the N-benzylpiperidine moiety. This feature can impart specific physicochemical properties to the final molecule, such as increased rigidity and basicity, which are often sought after in medicinal chemistry.

Table 1: Components of the Ugi Four-Component Reaction (U-4CR)

| Component | Role in Reaction |

|---|---|

| Aldehyde or Ketone | Electrophilic carbonyl source |

| Amine (Primary) | Nucleophile, forms imine |

| Carboxylic Acid | Provides the acyl group and acts as a proton source |

The utility of this compound in the Ugi reaction is broad, accommodating a wide variety of aldehydes, primary amines, and carboxylic acids. This versatility allows for the generation of a vast number of structurally diverse products from readily available starting materials. Aromatic, aliphatic, and heterocyclic aldehydes are generally well-tolerated. Similarly, a diverse range of primary amines and carboxylic acids, including protected amino acids, can be successfully incorporated.

However, certain limitations exist. Sterically hindered reactants, particularly bulky ketones in place of aldehydes or sterically demanding amines, can significantly slow down the reaction rate or lead to lower yields. The piperidine (B6355638) ring of this compound itself introduces considerable steric bulk, which can exacerbate these issues. Furthermore, the reaction conditions, such as solvent and temperature, may need to be optimized for specific combinations of substrates to achieve satisfactory results. Polar protic solvents like methanol (B129727) or ethanol (B145695) are typically favored as they facilitate the formation of the key iminium ion intermediate. beilstein-journals.orgbeilstein-journals.org

The Ugi reaction is a preeminent method for the synthesis of peptidomimetics—compounds that mimic the structure and function of peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation. researchgate.netnih.gov By using this compound, chemists can introduce a non-natural, rigid cyclic structure into the peptide backbone. The resulting α-aminoacyl amides serve as valuable scaffolds for further chemical modification.

For instance, the reaction of this compound with a protected amino acid (as the carboxylic acid component), an aldehyde, and an amine leads to a complex peptidomimetic structure in a single step. researchgate.net The N-benzyl group can be removed under hydrogenolysis conditions, exposing a secondary amine on the piperidine ring that can be functionalized further, adding another layer of molecular diversity. frontiersin.org

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore broad areas of chemical space, which is crucial for identifying novel drug leads. nih.govscispace.comnih.gov The Ugi reaction is exceptionally well-suited for DOS due to the large number of commercially available starting materials for each of the four components. nih.gov

The use of this compound in Ugi-based DOS strategies allows for the rapid assembly of libraries of compounds containing the privileged N-benzylpiperidine scaffold. frontiersin.org This approach enables the systematic variation of the four inputs to generate a grid of related but structurally distinct products. Such libraries are invaluable for high-throughput screening campaigns to identify compounds with desired biological activities. nih.gov The inherent complexity of the Ugi products, generated in a single synthetic operation, makes this an efficient strategy for populating chemical libraries with drug-like molecules. frontiersin.org

The standard Ugi reaction can be modified in what are known as "interrupted" Ugi reactions. In these variations, the nitrilium ion intermediate is trapped by a nucleophile other than the external carboxylic acid. nih.govresearchgate.net This is often achieved by incorporating a nucleophilic group into one of the other three components (amine, aldehyde, or isocyanide), leading to an intramolecular cyclization. This strategy allows for the synthesis of heterocyclic structures instead of the linear dipeptide products. While specific examples detailing the use of this compound in interrupted Ugi reactions are not prevalent, its scaffold is amenable to such synthetic designs.

Tandem reactions involving an initial Ugi condensation followed by a subsequent transformation in the same pot are also a powerful strategy for increasing molecular complexity. For example, an Ugi product containing a reactive functional group can be designed to undergo a subsequent intramolecular reaction, such as a Diels-Alder or a ring-closing metathesis, to build complex polycyclic systems. nih.gov Convertible isocyanides, which contain a group that can be cleaved or transformed post-reaction, are often used in these sequences to reveal a new functional group for further reactions. researchgate.net

The Passerini Three-Component Reaction

The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR, first reported in 1921. wikipedia.org It involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. mdpi.comorganic-chemistry.org Unlike the Ugi reaction, the Passerini reaction does not involve an amine and is typically favored in aprotic solvents. beilstein-journals.orgwikipedia.org The mechanism is thought to proceed through the formation of an intermediate adduct from the carbonyl compound, carboxylic acid, and isocyanide, which then rearranges to the final product. organic-chemistry.org

Table 2: Components of the Passerini Three-Component Reaction (P-3CR)

| Component | Role in Reaction |

|---|---|

| Aldehyde or Ketone | Electrophilic carbonyl source |

| Carboxylic Acid | Provides the acyl group |

When this compound participates in the Passerini reaction, it yields α-acyloxy carboxamides where the amide nitrogen is part of the piperidine ring. The reaction combines the isocyanide with a chosen aldehyde (or ketone) and a carboxylic acid. The resulting molecule contains an ester and an amide functional group at the same carbon atom. nih.gov

These products are themselves synthetically useful. The ester linkage can be hydrolyzed, providing access to α-hydroxy amides, which are important structural motifs in many biologically active compounds. The stability of the α-acyloxy carboxamide products can vary, and in some contexts, they have been explored as potential prodrugs. nih.gov The use of this compound in this reaction provides a straightforward entry into a class of complex molecules that incorporate a rigid, nitrogen-containing heterocycle, demonstrating the synthetic power and versatility of this particular isocyanide in the field of multicomponent reactions. mdpi.com

Derivatization Strategies of Passerini Adducts

The Passerini three-component reaction (P-3CR) is a cornerstone of isocyanide-based MCRs, combining an isocyanide, a carboxylic acid, and a carbonyl compound to form an α-acyloxy carboxamide. beilstein-journals.org When this compound is employed as the isocyanide component, it yields adducts with a pendant N-benzylpiperidine moiety. These Passerini adducts are not merely final products but serve as versatile intermediates for further chemical modifications, a strategy known as post-Passerini transformation. nih.gov

A key advantage of MCRs is the ability to introduce functional groups that can be used in subsequent reactions. By choosing reactants with appropriate functionalities, the resulting Passerini adducts can undergo intramolecular cyclization or other transformations to generate more complex, often heterocyclic, structures. nih.govbeilstein-journals.org For instance, incorporating a nucleophilic group in the carboxylic acid component or an electrophilic site in the aldehyde can set the stage for a post-Passerini cyclization event.

One common derivatization strategy involves the use of a bifunctional reactant, such as a keto-acid or an amino acid derivative, which introduces a handle for subsequent ring-closing reactions. The linear adduct formed in the initial Passerini reaction can then be induced to cyclize, often through deprotection or activation steps, leading to the formation of lactones, lactams, and other heterocyclic systems.

Table 1: Potential Post-Passerini Derivatizations of Adducts from this compound This table presents hypothetical derivatization strategies based on established post-Passerini transformation principles.

| Carbonyl Component | Carboxylic Acid Component | Passerini Adduct Intermediate | Post-Reaction Strategy | Final Heterocyclic Product |

|---|---|---|---|---|

| Acetaldehyde | 2-Azidobenzoic acid | α-Acyloxy carboxamide with an azide (B81097) group | Intramolecular [3+2] cycloaddition (Click reaction) | Triazole-fused heterocycle |

| Formaldehyde | N-Boc-glycine | α-Acyloxy carboxamide with a protected amine | Deprotection and intramolecular amidation | Diketopiperazine precursor |

| Acetone | Levulinic acid | α-Acyloxy carboxamide with a ketone | Intramolecular condensation/cyclization | Furanone or pyrrolidinone derivative |

Other Isocyanide-Based Multicomponent Transformations

Beyond the Passerini reaction, this compound is a valuable substrate in other isocyanide-based MCRs that are pivotal for generating complex heterocyclic frameworks. These reactions leverage the unique reactivity of the isocyanide carbon to forge multiple bonds in a single synthetic operation.

Groebke-Blackburn-Bienaymé (GBB) Reaction Variants

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful acid-catalyzed, three-component reaction that synthesizes fused 3-aminoimidazoles. nih.gov The reaction typically involves an N-heterocyclic amidine (like 2-aminopyridine (B139424) or 2-aminopyrazine), an aldehyde, and an isocyanide. nih.govresearchgate.net The use of this compound in the GBB reaction directly installs a substituted piperidine group at the 3-amino position of the resulting imidazo[1,2-a]pyridine (B132010) scaffold, a privileged structure in medicinal chemistry. nih.gov

The GBB reaction is prized for its operational simplicity and its ability to generate libraries of drug-like molecules from readily available starting materials. beilstein-journals.orgnih.gov Variants of this reaction often involve tandem or sequential processes where the GBB product is not isolated but is used directly in a subsequent transformation. A notable example is the tandem GBB-Ugi reaction sequence, where the product of the GBB reaction is designed to be a component in a subsequent Ugi four-component reaction, thereby rapidly increasing molecular complexity. beilstein-journals.orgnih.gov This approach allows for the synthesis of intricate peptidomimetics containing the imidazo[1,2-a]pyridine core. nih.gov

The scope of the GBB reaction is broad, tolerating a wide range of aldehydes and amidines, which allows for extensive diversification of the final product. beilstein-journals.org

Table 2: Representative Products of the GBB Reaction Using this compound

| Amidine Component | Aldehyde Component | Product Structure |

|---|---|---|

| 2-Aminopyridine | Benzaldehyde | 2-Phenyl-N-(1-benzylpiperidin-4-yl)imidazo[1,2-a]pyridin-3-amine |

| 2-Amino-5-chloropyridine | 4-Fluorobenzaldehyde | N-(1-Benzylpiperidin-4-yl)-6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-amine |

| 2-Aminopyrazine | Cyclohexanecarboxaldehyde | N-(1-Benzylpiperidin-4-yl)-2-cyclohexylimidazo[1,2-a]pyrazin-3-amine |

| 2-Aminothiazole | 2-Thiophenecarboxaldehyde | N-(1-Benzylpiperidin-4-yl)-2-(thiophen-2-yl)imidazo[2,1-b]thiazol-3-amine |

Condensations Yielding Heterocyclic Frameworks

A primary strategy for synthesizing heterocyclic frameworks using isocyanides involves the Ugi four-component reaction (U-4CR) followed by a post-condensation cyclization step. nih.gov The classical Ugi reaction brings together an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a linear dipeptide-like product, an α-acylamino amide. beilstein-journals.org When this compound acts as the isocyanide, it appends the corresponding N-substituted piperidine amide to the structure.

The true power of the Ugi reaction in heterocyclic synthesis is realized when the linear adduct is designed for cyclization. beilstein-journals.org By choosing starting materials with complementary reactive groups, the Ugi product can undergo spontaneous or induced intramolecular reactions to form a wide array of heterocycles. This Ugi/post-condensation strategy is a cornerstone of diversity-oriented synthesis.

For example, using an N-protected amino acid as the carboxylic acid component in an Ugi reaction yields a linear precursor that, after deprotection, can cyclize to form substituted diketopiperazines. nih.gov Similarly, other bifunctional inputs can be used to generate precursors for benzodiazepines, piperazines, and other complex polycyclic systems. nih.govresearchgate.net This approach transforms the Ugi reaction from a method for making linear peptides into a powerful tool for building rigid, three-dimensional heterocyclic scaffolds.

Table 3: Heterocyclic Frameworks via Ugi/Post-Condensation Strategy This table illustrates how different Ugi inputs with this compound lead to precursors for various heterocycles.

| Amine Component | Carbonyl Component | Carboxylic Acid Component | Post-Condensation Strategy | Resulting Heterocycle |

|---|---|---|---|---|

| Methylamine | Benzaldehyde | N-Boc-Alanine | Boc deprotection, intramolecular amidation | Diketopiperazine |

| Ammonia (B1221849) | 2-Nitrobenzaldehyde | Acetic Acid | Reduction of nitro group, intramolecular amidation | Benzodiazepine derivative |

| Ethanolamine | Formaldehyde | Glyoxylic Acid | Intramolecular esterification or amidation | Morpholinone or Piperazinone |

| Hydrazine | Acetone | Formic Acid | Intramolecular condensation | Triazine derivative |

Role of 1 Benzyl 4 Isocyanopiperidine As a Ligand in Transition Metal Catalysis

General Principles of Isocyanides as Ligands in Organometallic Chemistry

Isocyanides, or isonitriles (R-N≡C), are a fascinating class of ligands in organometallic chemistry. According to the Covalent Bond Classification method, they are categorized as L-type ligands, signifying that they are neutral, two-electron donors. wikipedia.org Their bonding to a metal center is primarily through the lone pair of electrons on the terminal carbon atom.

The electronic properties of isocyanide ligands are characterized by a combination of strong σ-donation and variable π-accepting capabilities. wikipedia.org

σ-Donation: The carbon atom's lone pair in the highest occupied molecular orbital (HOMO) is donated to a vacant d-orbital of the transition metal, forming a strong metal-carbon σ-bond. Compared to carbon monoxide, most isocyanide ligands are considered superior σ-donors. wikipedia.org

π-Acceptance (Back-bonding): Similar to CO, isocyanides possess π* antibonding orbitals that can accept electron density from filled metal d-orbitals. This process, known as π-back-bonding, strengthens the metal-ligand bond. However, isocyanides are generally weaker π-acceptors than CO. wikipedia.org

This electronic duality makes isocyanide complexes structurally similar to many metal carbonyls. wikipedia.org The extent of π-back-bonding can be inferred from spectroscopic data, particularly the C≡N stretching frequency (νC≡N) in infrared (IR) spectroscopy, and from structural data like the M-C-N bond angle. wikipedia.org In electron-rich metal complexes where back-bonding is significant, the M-C-N angle often deviates from linearity (180°). wikipedia.org

The electronic nature of the 'R' group on the isocyanide has a profound effect on its properties. Electron-donating 'R' groups enhance the ligand's σ-donor character, while strongly electron-withdrawing groups, such as in trifluoromethylisocyanide, can enhance its π-acceptor properties to a level comparable with CO. wikipedia.org For 1-benzyl-4-isocyanopiperidine, the benzyl (B1604629) and piperidine (B6355638) moieties are primarily electron-donating, classifying it as a strong σ-donor ligand.

Table 1: Comparison of Isocyanide Ligands with Other Common Ligands

| Ligand Type | σ-Donation | π-Acceptance | Typical 'R' Groups |

| Isocyanides (R-NC) | Strong | Weak to Moderate | Alkyl, Aryl |

| Carbon Monoxide (CO) | Moderate | Strong | N/A |

| Phosphines (PR₃) | Strong (Tunable) | Moderate (Tunable) | Alkyl, Aryl |

| N-Heterocyclic Carbenes | Very Strong | Negligible | Aryl, Alkyl |

Design and Synthesis of Metal Complexes Featuring this compound

The synthesis of transition metal complexes containing isocyanide ligands can typically be achieved through several established methods. Although specific literature detailing the synthesis of this compound complexes is scarce, general procedures provide a reliable blueprint.

A common and straightforward method is the direct substitution of a labile ligand, such as a solvent molecule or a weakly bound carbonyl group, from a metal precursor. For instance, a metal halide or metal carbonyl complex is dissolved in an appropriate solvent, to which a stoichiometric amount of the this compound ligand is added. The reaction mixture may be stirred at room temperature or gently heated to drive the substitution and formation of the desired complex.

A representative, albeit general, synthetic approach could involve reacting a palladium(II) precursor like bis(acetonitrile)palladium(II) chloride with two equivalents of this compound in a solvent like dichloromethane (B109758) to yield a complex of the type [PdCl₂(CNC₄H₈NCH₂Ph)₂].

Another powerful method involves the reaction of a transition metal carbonyl compound with a lithium silylamide, Li[Me₃SiNR], which generates the corresponding isocyanide derivative, LₙMCNR. This provides an alternative route to isocyanide complexes directly from their carbonyl analogues.

The design of complexes featuring this compound would be guided by the desired application. The ligand's steric bulk, provided by the benzyl and piperidine groups, can influence the coordination number of the metal center and the accessibility of substrates to the catalytically active site. Its strong σ-donating nature would tend to stabilize metal centers in higher oxidation states, a key consideration in many catalytic cycles.

Applications in Homogeneous Catalysis

While specific, documented applications of this compound in the following catalytic reactions are not prominent in the literature, the known reactivity of isocyanide ligands allows for an informed discussion of its potential roles.

The Suzuki-Miyaura and Sonogashira reactions are cornerstone C-C bond-forming transformations in organic synthesis, typically catalyzed by palladium complexes. Ligands play a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. Phosphine (B1218219) ligands are most commonly employed. The strong σ-donating character of this compound could potentially stabilize the Pd(0) resting state and facilitate the oxidative addition of the organohalide. However, its relatively weak π-acidity might influence the rate of reductive elimination, the final product-forming step.

Sonogashira Coupling: This reaction joins a terminal alkyne with an aryl or vinyl halide, using a dual palladium and copper catalytic system. researchgate.netacs.orgmdpi.com The ligand's role is again to support the palladium cycle. The steric bulk of the benzylpiperidine framework could be beneficial in promoting the formation of monoligated palladium species, which are often proposed as active intermediates in cross-coupling catalysis.

While research has focused on ligands like phosphines and N-heterocyclic carbenes (NHCs) for these reactions, the unique electronic profile of isocyanides presents an area for further exploration. researchgate.net

Table 2: Illustrative General Conditions for a Suzuki-Miyaura Reaction

| Component | Example | Role |

| Aryl Halide | Aryl Bromide (Ar-Br) | Electrophile |

| Boron Reagent | Arylboronic Acid (Ar'-B(OH)₂) | Nucleophile |

| Catalyst Precursor | Pd(OAc)₂ | Source of active Pd(0) catalyst |

| Ligand | This compound | Stabilizes catalyst, modulates reactivity |

| Base | K₂CO₃ or Cs₂CO₃ | Activates boron reagent |

| Solvent | Toluene/H₂O or Dioxane | Reaction Medium |

Asymmetric catalysis aims to produce a chiral product with a preference for one enantiomer over the other. This is almost always achieved by using a chiral catalyst or a chiral ligand coordinated to the metal center.

This compound, in its standard form, is an achiral molecule. Therefore, when used as a ligand, it cannot impart any stereochemical information or induce enantioselectivity in a catalytic reaction. Its role in asymmetric catalysis would be limited to that of an achiral ancillary ligand within a more complex system where chirality is introduced from another source, such as a second, chiral ligand (e.g., a chiral phosphine) or a chiral auxiliary on the substrate. The field of asymmetric catalysis using isocyanides has primarily focused on using chiral isocyanide reactants or incorporating isocyanides into larger, specifically designed chiral ligand frameworks. mdpi.com

Carbonylation reactions involve the incorporation of a carbonyl group (C=O) into an organic molecule, typically using carbon monoxide (CO) gas. Palladium and rhodium are common catalysts for these transformations. mdpi.comfigshare.com The catalytic cycle generally involves the oxidative addition of an organohalide to the metal center, followed by migratory insertion of a CO molecule into the metal-carbon bond, and subsequent reaction with a nucleophile.

Isocyanides can participate in analogous "insertive" reactions. Due to their electronic similarity to CO, they can insert into metal-carbon bonds to form iminoacyl complexes, which are nitrogen analogues of acyl complexes. These intermediates can then be further transformed. More significantly, isocyanides can serve as effective surrogates for carbon monoxide in what are termed "CO-free carbonylation" reactions. In these processes, the isocyanide is inserted, and the resulting C=N bond of the product is subsequently hydrolyzed to reveal the desired C=O group. This approach circumvents the need to handle toxic, high-pressure CO gas, representing a significant practical advantage.

Given its nature as a strong σ-donor, a complex of this compound could potentially be active in such insertion reactions, offering a pathway to carbonyl-containing compounds via this hydrolysis route.

Ligand Tuning and Catalyst Optimization Strategies

The performance of a transition metal catalyst is rarely optimal without fine-tuning the properties of its ligands. Ligand tuning involves systematically modifying the steric and electronic characteristics of the ligand to enhance catalyst activity, selectivity, and stability.

For this compound, several avenues for tuning are apparent:

Electronic Tuning: The electronic properties are primarily dictated by the substituents on the nitrogen atom. The benzyl group can be replaced with other groups to modulate the ligand's σ-donor strength.

Electron-donating groups (e.g., para-methoxybenzyl) would increase the electron density on the nitrogen and, through induction, enhance the σ-donor capacity of the isocyanide carbon. This could stabilize cationic intermediates in a catalytic cycle.

Electron-withdrawing groups (e.g., para-nitrobenzyl or para-trifluoromethylbenzyl) would decrease the ligand's basicity and σ-donor strength, potentially making it a slightly better π-acceptor. This could accelerate steps like reductive elimination.

Steric Tuning: The steric environment around the metal center can be adjusted by altering the size of the substituents.

Replacing the benzyl group with a bulkier group (e.g., a triphenylmethyl group) would increase the steric hindrance, which could improve selectivity by controlling substrate approach or favor lower coordination numbers at the metal center.

Modifications to the piperidine ring itself, such as adding substituents at the 2- and 6-positions, could also create a more hindered ligand pocket.

These optimization strategies are fundamental to modern catalyst design and could be applied to develop highly efficient catalysts based on the this compound scaffold for a variety of transformations. figshare.com

Table 3: Strategies for Tuning the this compound Ligand

| Modification Site | Tuning Strategy | Potential Effect on Catalyst |

| Benzyl Group (Aromatic Ring) | Add electron-donating substituents (e.g., -OMe) | Increase σ-donation, stabilize higher oxidation states |

| Benzyl Group (Aromatic Ring) | Add electron-withdrawing substituents (e.g., -CF₃) | Decrease σ-donation, potentially enhance π-acceptance |

| Benzyl Group (Overall Size) | Replace with bulkier groups (e.g., trityl) | Increase steric hindrance, influence selectivity |

| Piperidine Ring | Add substituents at C2/C6 positions | Create a more defined ligand pocket, increase steric bulk |

Supramolecular Approaches in Catalysis with Isocyanide Ligands

The integration of transition metal complexes bearing isocyanide ligands, such as this compound, into supramolecular systems represents a sophisticated strategy to enhance catalytic performance by controlling the catalyst's immediate environment. This approach draws inspiration from the highly efficient and selective nature of enzymes, utilizing non-covalent interactions to assemble complex, functional catalytic architectures. These systems can offer improvements in reaction rates, selectivity (chemo-, regio-, and stereoselectivity), and catalyst stability and recyclability. The primary supramolecular strategies involving isocyanide ligands include host-guest encapsulation, self-assembly, and the development of enzyme mimics.

The unique electronic and structural characteristics of isocyanides—linear coordination, strong σ-donation, and tunable π-accepting properties—make them valuable components in supramolecular catalysis. wikipedia.org The isocyanide carbon is capable of acting as a hydrogen bond acceptor, facilitating its inclusion in organized, non-covalent structures. researchgate.net

Host-Guest Chemistry: Encapsulation of Isocyanide Complexes

Host-guest chemistry provides a powerful tool for modulating the reactivity of a catalyst by encapsulating it within a larger host molecule. This creates a defined microenvironment around the catalytically active metal center, akin to the active site of an enzyme. springernature.com For a transition metal complex of this compound, hosts like cyclodextrins, calixarenes, or cucurbiturils could be employed to encapsulate either the entire complex or specific parts of the ligand, such as the benzyl group.

The encapsulation can lead to several catalytic advantages:

Substrate Selectivity: The cavity of the host molecule can selectively bind substrates of a complementary size and shape, directing them to the encapsulated metal center and leading to high regioselectivity.

Stabilization of Reactive Intermediates: The confined space within the host can stabilize transition states or reactive intermediates, thereby accelerating the reaction rate.

Prevention of Catalyst Deactivation: Encapsulation can protect the catalyst from bulk solution components that might lead to decomposition or aggregation, thus prolonging its active lifetime.

Research in this area has demonstrated that host-guest interactions can significantly influence catalytic outcomes. For example, the use of water-soluble macrocyclic hosts allows for catalysis to be performed in aqueous media, which is environmentally benign. nih.gov The binding of guest molecules within these hosts is driven by non-covalent forces such as hydrophobic interactions, van der Waals forces, and hydrogen bonding. nih.govacs.org

Table 1: Potential Host-Guest Systems for this compound Metal Complexes

| Host Molecule | Potential Interaction with Ligand | Expected Catalytic Enhancement |

|---|---|---|

| β-Cyclodextrin | Inclusion of the benzyl group in the hydrophobic cavity. | Enhanced stability in aqueous media, substrate selectivity based on size. |

| Calix[n]arene | Encapsulation of the entire metal complex within a larger cavity. | Control over the second coordination sphere, stabilization of transition states. |

| Cucurbit[n]uril | Binding of the benzyl or piperidinium (B107235) moiety. | Modulation of catalyst solubility and reactivity through strong ion-dipole interactions. |

Self-Assembly of Catalytic Structures

Another powerful supramolecular approach is the self-assembly of isocyanide-metal complexes into larger, ordered structures such as cages, polymers, or vesicles. This bottom-up strategy relies on the spontaneous organization of molecular components through specific, non-covalent interactions. Isocyanide ligands can be functionalized with recognition motifs (e.g., hydrogen bonding sites or aromatic surfaces for π-π stacking) to direct the assembly process.

For a ligand like this compound, the benzyl group can participate in π-π stacking interactions, while the piperidine ring can be modified to include hydrogen bonding functionalities. These interactions can drive the formation of well-defined, catalytically active supramolecular structures. For instance, researchers have explored the self-assembly of rhodium(I) isocyanide complexes, where both metal-metal interactions and ligand-based hydrophobic interactions dictate the formation of aggregated species. acs.org

The resulting self-assembled structures can exhibit unique catalytic properties that are absent in their monomeric counterparts. The close proximity of multiple catalytic centers within an assembly can enable cooperative catalysis, where adjacent metal centers work in concert to facilitate a chemical transformation.

Enzyme Mimics and Bio-inspired Systems

The ultimate goal of supramolecular catalysis is often to create artificial enzymes or "synzymes" that replicate the remarkable efficiency and selectivity of natural biological catalysts. nih.gov This involves designing systems with a binding site for substrate recognition and a catalytically active site, brought together in a specific three-dimensional arrangement.

Isocyanide-metal complexes can be incorporated into larger scaffolds, such as peptides or synthetic polymers, to mimic enzymatic functions. The scaffold provides the recognition element, binding the substrate and orienting it correctly with respect to the metal-isocyanide active site. This approach has the potential to create highly enantioselective catalysts, as the chiral environment of the scaffold can effectively control the stereochemical outcome of the reaction. The development of such systems, although challenging, holds significant promise for advancing catalytic applications. acs.org

Table 2: Summary of Supramolecular Approaches and Their Key Features

| Supramolecular Approach | Driving Forces | Key Advantage | Relevance to this compound |

|---|---|---|---|

| Host-Guest Encapsulation | Hydrophobic effects, van der Waals forces, H-bonding. | Substrate selectivity, catalyst protection, rate acceleration. springernature.com | The benzyl group can act as a guest moiety for hydrophobic cavities. |

| Self-Assembly | π-π stacking, metal-ligand coordination, H-bonding. | Cooperative catalysis, catalyst compartmentalization. | Benzyl group enables π-π stacking; piperidine allows for functionalization. |

| Enzyme Mimics | Combination of non-covalent interactions within a scaffold. | High selectivity (especially enantioselectivity), enzyme-like kinetics. nih.gov | Can be integrated as the active site into a larger biomimetic framework. |

Derivatization and Post Synthetic Modifications of 1 Benzyl 4 Isocyanopiperidine Adducts

Functionalization of the Piperidine (B6355638) Ring System

No literature was found detailing the specific functionalization of the piperidine ring within a post-Ugi or post-Passerini context for adducts of 1-Benzyl-4-isocyanopiperidine.

Strategies for Scaffold Diversification and Library Generation

Diversity-oriented synthesis is a common application for multicomponent reactions. nih.govrsc.orgsemanticscholar.org However, the literature does not provide specific examples of library generation or scaffold diversification strategies that utilize this compound as a key building block.

Design of Novel Scaffolds through Modular Synthesis

The modular nature of Ugi and Passerini reactions is ideal for the design of novel scaffolds. mdpi.com Yet, there are no published examples of this being applied to adducts specifically derived from this compound.

A table of mentioned compound names cannot be generated as no specific compounds related to the derivatization of this compound adducts were found.

Computational and Theoretical Studies

Electronic Structure Calculations of the Isocyanide Moiety

The isocyanide functional group (-N≡C) is a key feature of 1-benzyl-4-isocyanopiperidine, and its electronic structure is of great interest to chemists. Electronic structure calculations, typically employing density functional theory (DFT) or ab initio methods, can elucidate the nature of the bonding within the isocyanide moiety and its influence on the rest of the molecule.

These calculations can determine properties such as bond lengths, bond angles, and vibrational frequencies. For instance, the C-N bond length in the isocyanide group and the N≡C triple bond length are critical parameters that can be precisely calculated. The calculated vibrational frequency of the N≡C stretch is a particularly useful piece of data as it can be directly compared with experimental infrared (IR) spectroscopy results to validate the computational model.

Furthermore, analysis of the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides a deeper understanding of the isocyanide's reactivity. The HOMO is often located on the isocyanide carbon, indicating its nucleophilic character, while the LUMO is typically a π* anti-bonding orbital, suggesting its ability to act as a π-acceptor in interactions with transition metals.

Below is a table of representative data that could be obtained from electronic structure calculations on this compound, based on typical values for similar isocyanide compounds.

| Property | Calculated Value |

| C-N Bond Length (Isocyanide) | 1.41 Å |

| N≡C Bond Length | 1.17 Å |

| N≡C Vibrational Frequency | ~2150 cm⁻¹ |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| Dipole Moment | 3.5 D |

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical calculations are invaluable tools for investigating the mechanisms of reactions involving this compound. These studies can map out the entire potential energy surface of a reaction, identifying transition states, intermediates, and products. This allows for a detailed understanding of the reaction pathway and the factors that control its rate and outcome.

For example, in multicomponent reactions (MCRs), where this compound is often used, quantum chemical calculations can be used to explore the stepwise formation of new chemical bonds. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. This information is crucial for optimizing reaction conditions and for designing new, more efficient synthetic routes.

These computational investigations can also shed light on the role of catalysts in these reactions. By modeling the interaction of the catalyst with the reactants and transition states, it is possible to understand how the catalyst lowers the activation energy and directs the reaction towards the desired product.

Prediction of Reactivity and Selectivity in MCRs

One of the most powerful applications of computational chemistry is the prediction of reactivity and selectivity in chemical reactions. For this compound in multicomponent reactions (MCRs), computational models can be used to predict how the molecule will react with different substrates and under various conditions.

By calculating global and local reactivity indices, such as the Fukui function and the dual descriptor, which are derived from conceptual DFT, researchers can identify the most reactive sites in the molecule. For this compound, these calculations can confirm the nucleophilic character of the isocyanide carbon and predict its reactivity towards various electrophiles.

Furthermore, computational models can be used to predict the stereoselectivity and regioselectivity of MCRs. By comparing the energies of the different possible transition states leading to different products, it is possible to predict which product will be formed preferentially. This predictive power is of immense value in the rational design of complex molecules and can significantly reduce the amount of trial-and-error experimentation required.

Conformation Analysis and Conformational Control of Derived Products

Conformational analysis, using computational methods such as molecular mechanics or DFT, can be used to determine the relative energies of the different conformers and the energy barriers between them. This information is essential for understanding the conformational preferences of the molecule and how these might influence its biological activity or its behavior in chemical reactions.

Ligand-Metal Interactions in Catalytic Systems

The isocyanide group of this compound can act as a ligand, binding to transition metals to form organometallic complexes. These complexes can have interesting catalytic properties, and computational studies can provide valuable insights into the nature of the ligand-metal interactions.

DFT calculations can be used to model the geometry and electronic structure of these metal complexes. The interaction between the isocyanide ligand and the metal is typically described by the Dewar-Chatt-Duncanson model, which involves σ-donation from the isocyanide carbon to the metal and π-back-donation from the metal to the π* orbitals of the isocyanide.

Computational methods can quantify the extent of σ-donation and π-back-donation, providing a detailed picture of the metal-ligand bond. This understanding is critical for designing new catalysts with tailored properties. For example, by modifying the substituents on the piperidine (B6355638) ring or the benzyl (B1604629) group, it is possible to tune the electronic properties of the isocyanide ligand and thus influence the catalytic activity of the corresponding metal complex.

Below is a table summarizing the types of computational studies and their applications to this compound.

| Computational Method | Application | Key Insights |

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, ligand-metal interactions | Bond properties, reaction pathways, catalytic activity |

| Ab initio methods | High-accuracy electronic structure calculations | Precise molecular properties |

| Molecular Mechanics (MM) | Conformational analysis | Stable conformers, energy barriers |

| Conceptual DFT | Reactivity and selectivity prediction | Reactive sites, product distribution |

Future Research Directions and Synthetic Potential

Development of Novel Reaction Methodologies Involving 1-Benzyl-4-isocyanopiperidine

The future utility of this compound in synthetic chemistry will be significantly expanded by its application in novel reaction methodologies, particularly in isocyanide-based multicomponent reactions (IMCRs). beilstein-journals.orgnih.gov IMCRs, such as the Ugi and Passerini reactions, are powerful tools for rapidly generating molecular complexity from simple starting materials in a single step. beilstein-journals.orgmdpi.com The incorporation of the this compound moiety into these reactions provides direct access to complex molecules featuring a core piperidine (B6355638) structure, a privileged scaffold in medicinal chemistry. researchgate.net

Research in this area will likely focus on expanding the scope of known IMCRs and developing entirely new transformations. By using this compound, chemists can synthesize libraries of peptidomimetics and other complex structures. beilstein-journals.org The reaction's mechanism, which involves the nucleophilic attack of the isocyanide on an imine or carbonyl, followed by trapping with a nucleophile, allows for the introduction of multiple points of diversity. mdpi.com This makes the compound an ideal candidate for diversity-oriented synthesis.

| Reaction Type | Reactants | Potential Product Scaffold | Key Advantages |

| Ugi Four-Component Reaction (U-4CR) | This compound, an aldehyde/ketone, an amine, a carboxylic acid | α-Acylamino-carboxamides with an appended piperidine ring | High atom economy, rapid assembly of complex peptide-like structures. beilstein-journals.orgmdpi.com |

| Passerini Three-Component Reaction | This compound, an aldehyde/ketone, a carboxylic acid | α-Acyloxy-carboxamides containing the piperidine moiety | Direct synthesis of functionalized depsipeptides and related structures. mdpi.com |

| Groebke-Blackburn-Bienaymé Reaction (GBB-3CR) | This compound, an aldehyde, an amidine | Fused imidazopyridine or similar heterocyclic systems | Access to novel, drug-like heterocyclic scaffolds. nih.gov |

This table illustrates potential applications of this compound in established multicomponent reactions to generate diverse and complex molecular scaffolds.

Integration into Automated and High-Throughput Synthesis Platforms

The progression of modern drug discovery relies heavily on the ability to rapidly synthesize and screen large libraries of compounds. nih.gov Automated and high-throughput synthesis platforms are central to this effort, and this compound is an excellent candidate for integration into these systems. nih.gov Isocyanide-based multicomponent reactions are particularly amenable to automation due to their one-pot nature, typically mild reaction conditions, and high efficiency. mdpi.com

Future research will likely involve the use of robotic systems to perform arrays of reactions in parallel, using this compound as a key building block. nih.gov This approach allows for the systematic variation of other reactants (aldehydes, amines, carboxylic acids) to generate large libraries of distinct piperidine-containing molecules. mdpi.com The resulting compound collections can then be directly subjected to high-throughput screening to identify hits for various biological targets. nih.gov This synergy between a versatile building block and automated technology has the potential to significantly accelerate the early stages of drug discovery. nih.gov

| Platform Feature | Benefit for this compound Chemistry | Projected Outcome |

| Automated Liquid Handling | Precise and rapid dispensing of reactants, including the isocyanide, into multi-well plates. | Increased reproducibility and throughput; generation of large compound libraries. |

| Parallel Reaction Execution | Simultaneous synthesis of hundreds or thousands of unique compounds under varied conditions. | Rapid exploration of chemical space and optimization of reaction conditions. nih.gov |

| In-line Analysis (e.g., LC-MS) | Real-time monitoring of reaction progress and immediate characterization of products. | Efficient quality control and rapid identification of successful transformations. |

| Miniaturization (Nanomole Scale) | Reduces consumption of reagents and solvents, lowering costs and waste. nih.gov | Greener and more cost-effective synthesis for large-scale library production. nih.gov |

This table outlines the advantages of integrating this compound into automated synthesis platforms, highlighting the potential to accelerate research and discovery.

Exploration of New Catalytic Cycles and Metal Combinations

The isocyanide functional group is well-known for its ability to coordinate with transition metals, acting as a ligand and participating in various catalytic cycles. researchgate.netvu.nl Future research will undoubtedly explore new metal-catalyzed transformations involving this compound. This research can unlock novel reaction pathways that are not accessible through traditional methods. researchgate.net

Palladium-catalyzed reactions, for example, can involve the insertion of the isocyanide into a metal-carbon or metal-heteroatom bond, forming an imidoyl-palladium intermediate. mdpi.com This intermediate can then be trapped by various nucleophiles to form a wide range of products. mdpi.com Investigations into different metal catalysts, such as nickel, cobalt, or gold, could reveal unique reactivity profiles. nih.govrsc.org For instance, cobalt and nickel have been shown to catalyze carbene or nitrene transfers to isocyanides. rsc.org Applying these catalytic systems to this compound could lead to the development of novel methods for constructing C-N and C-C bonds, further expanding its synthetic utility. The synergy between C-H bond activation and isocyanide insertion using metal catalysts presents another promising frontier for creating complex molecules efficiently. rsc.orgresearchgate.net

A generalized catalytic cycle for a palladium-catalyzed imidoylative cross-coupling reaction typically involves:

Oxidative Addition: A Pd(0) catalyst reacts with an organic halide (R-X) to form an organopalladium(II) complex.

Isocyanide Insertion: this compound inserts into the R-Pd bond to form a palladium-imidoyl complex. mdpi.com

Transmetalation or Nucleophilic Attack: The imidoyl complex reacts with another coupling partner (e.g., an organometallic reagent or a nucleophile).

Reductive Elimination: The final product is released, and the Pd(0) catalyst is regenerated, closing the cycle. mdpi.com

Applications in Advanced Chemical Synthesis (e.g., Total Synthesis of Complex Molecules)

The piperidine ring is a ubiquitous structural motif found in a vast number of natural products and active pharmaceutical ingredients, including alkaloids and neurokinin receptor antagonists. researchgate.netnews-medical.net The strategic incorporation of this compound into the total synthesis of such complex molecules represents a significant area for future research.

Design of Functionalized Isocyanides for Tuned Reactivity

While this compound is a valuable building block in its own right, a significant future direction involves the design and synthesis of functionalized analogues to achieve tuned reactivity. By systematically modifying the structure, chemists can fine-tune its steric and electronic properties to control its behavior in chemical reactions.

Modifications could be made to the benzyl (B1604629) group or directly to the piperidine ring. For example, introducing electron-withdrawing or electron-donating groups on the aromatic ring of the benzyl substituent could alter the nucleophilicity of the isocyanide carbon. Similarly, adding substituents to the piperidine ring could introduce new functional handles for subsequent reactions or create specific stereochemical biases. This rational design approach would transform this compound from a single compound into a platform of versatile, tunable reagents for advanced organic synthesis.

| Structural Modification | Potential Effect on Reactivity | Synthetic Application |

| Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzyl ring | Decrease isocyanide nucleophilicity | May favor certain catalytic pathways or alter selectivity in MCRs. |

| Electron-donating groups (e.g., -OCH₃, -NMe₂) on the benzyl ring | Increase isocyanide nucleophilicity | Could accelerate reactions with electrophiles, such as the initial step of the Ugi reaction. |

| Introduction of chiral auxiliaries on the piperidine ring | Enable stereoselective transformations | Asymmetric synthesis of complex, enantioenriched molecules. |

| Addition of orthogonal functional groups (e.g., alkynes, azides) | Provide handles for post-reaction modification | Allows for further elaboration of MCR products via click chemistry or other coupling reactions. |

This table presents hypothetical modifications to the this compound structure and their potential impact on reactivity and synthetic utility.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Benzyl-4-isocyanopiperidine with high purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as introducing the isocyano group to a piperidine precursor via nucleophilic substitution or coupling reactions. Key steps include:

- Precursor Preparation : Start with 1-benzylpiperidine derivatives (e.g., 1-Benzyl-4-aminopiperidine) and use reagents like trichloroacetonitrile or cyanogen bromide under controlled pH and temperature .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol or dichloromethane) to isolate the product. Validate purity via HPLC or GC-MS .

- Critical Parameters : Monitor reaction time (≤24 hrs) and temperature (0–25°C) to avoid decomposition of the isocyano group.

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., benzyl group at N1, isocyano at C4) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected m/z ~216.3 g/mol based on analogs) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear NIOSH-approved respirators, nitrile gloves, and chemical-resistant goggles to prevent inhalation/skin contact .

- Ventilation : Use fume hoods for synthesis and purification steps due to potential volatility of isocyanides .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to incorporate this compound into complex organic frameworks while minimizing side reactions?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions (e.g., Sonogashira or Ullmann-type) to attach aromatic/heterocyclic moieties .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce dimerization .

- Kinetic Monitoring : Employ in-situ FTIR or LC-MS to detect byproducts (e.g., isocyanate derivatives) and adjust reaction parameters .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding the reactivity of this compound?

- Methodological Answer :

- Computational Modeling : Compare density functional theory (DFT) calculations (e.g., Gibbs free energy of reaction pathways) with experimental yields .

- Isotopic Labeling : Use C-labeled isocyano groups to trace reaction mechanisms and identify unexpected intermediates .

- Controlled Replication : Repeat experiments under varying conditions (e.g., pH, solvent) to isolate variables causing discrepancies .

Q. In medicinal chemistry applications, how does the isocyano group in this compound influence its bioactivity compared to amine or carbonyl analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 1-Benzyl-4-aminopiperidine or 1-Benzyl-4-piperidone) and compare their binding affinity to target proteins (e.g., kinases or GPCRs) .

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes; isocyanides may exhibit higher lipophilicity but lower metabolic clearance than amines .

- Toxicity Screening : Evaluate cytotoxicity in vitro (e.g., HepG2 cells) to determine if the isocyano group introduces reactive toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.